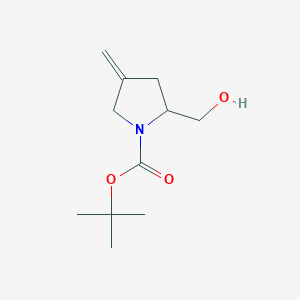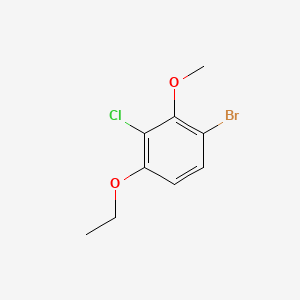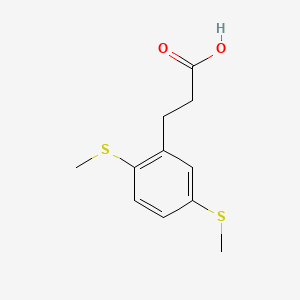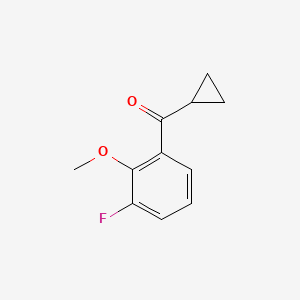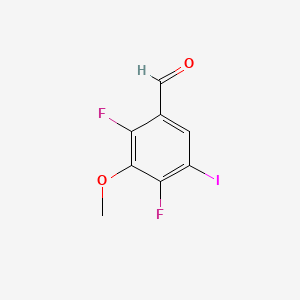
2,4-Difluoro-5-iodo-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-5-iodo-3-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H5F2IO2 and a molecular weight of 298.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde typically involves the iodination of 2,4-difluoro-3-methoxybenzaldehyde. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: 2,4-Difluoro-5-iodo-3-methoxybenzoic acid.
Reduction: 2,4-Difluoro-5-iodo-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Difluoro-5-iodo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine and iodine atoms influences its reactivity and binding affinity to specific enzymes and receptors. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
- 2,4-Difluoro-3-methoxybenzaldehyde
- 2,5-Difluoro-4-iodo-3-methoxybenzoic acid
- 3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde
Comparison: 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and research contexts .
Propriétés
Formule moléculaire |
C8H5F2IO2 |
|---|---|
Poids moléculaire |
298.02 g/mol |
Nom IUPAC |
2,4-difluoro-5-iodo-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8-6(9)4(3-12)2-5(11)7(8)10/h2-3H,1H3 |
Clé InChI |
NZKQELIKABUMDF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1F)I)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


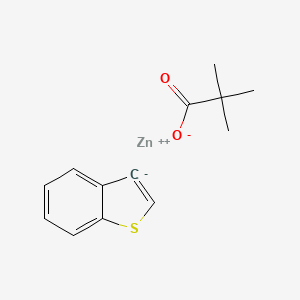
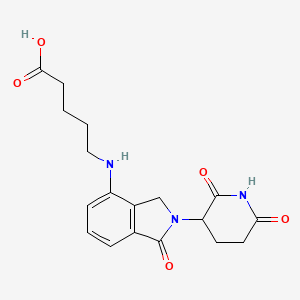
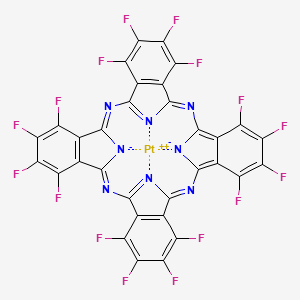
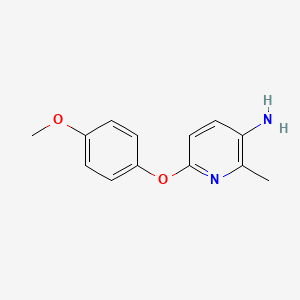
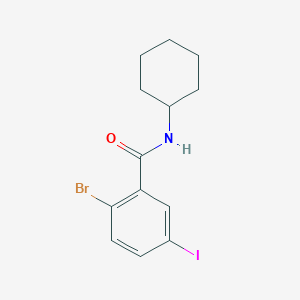
![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)

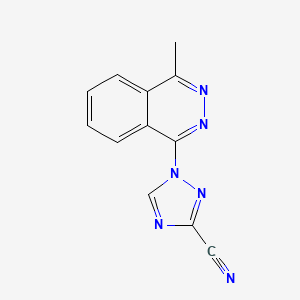
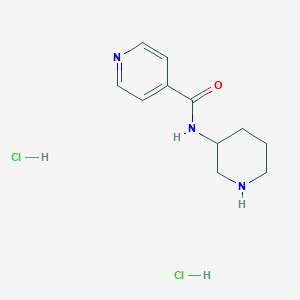
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
